6-Methoxy-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine
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Overview
Description
6-Methoxy-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazopyridazine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable compound in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is advantageous due to its high yield and the absence of solvents and catalysts, making it an environmentally friendly approach.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to its corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as a biochemical probe.
Industry: It can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-Methoxy-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. For example, it has been identified as a potent inhibitor of tyrosine kinase 2 (Tyk2), which plays a crucial role in the signaling pathways of various cytokines . By inhibiting Tyk2, the compound can modulate immune responses and exhibit anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
6-Methoxy-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine can be compared with other imidazopyridazine derivatives, such as:
6-Anilino imidazopyridazine: Known for its Tyk2 inhibitory activity but with lower metabolic stability compared to this compound.
Imidazo[1,2-a]pyridine analogues: These compounds have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).
The uniqueness of this compound lies in its enhanced metabolic stability and potent biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
89778-82-5 |
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Molecular Formula |
C13H11N3O2 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
6-methoxy-1-oxido-2-phenylimidazo[1,2-b]pyridazin-1-ium |
InChI |
InChI=1S/C13H11N3O2/c1-18-12-7-8-13-15(14-12)9-11(16(13)17)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI Key |
XVYBJUXSZOLXCF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C=C([N+](=C2C=C1)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
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